molecular formula C23H21N3O5S2 B15077431 isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15077431
M. Wt: 483.6 g/mol
InChI Key: KPFBDUZYVNBHOV-WOJGMQOQSA-N
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Description

Isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrobenzylidene, thienyl, and thiazolo[3,2-a]pyrimidine moieties, contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolo[3,2-a]pyrimidine moiety.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of DNA gyrase or other critical enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:

Uniqueness

Isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its nitrobenzylidene and thienyl moieties, in particular, contribute to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O5S2

Molecular Weight

483.6 g/mol

IUPAC Name

2-methylpropyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21N3O5S2/c1-13(2)12-31-22(28)19-14(3)24-23-25(20(19)17-8-5-9-32-17)21(27)18(33-23)11-15-6-4-7-16(10-15)26(29)30/h4-11,13,20H,12H2,1-3H3/b18-11+

InChI Key

KPFBDUZYVNBHOV-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCC(C)C

Origin of Product

United States

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